![molecular formula C14H27NO4 B15214379 8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol CAS No. 88911-43-7](/img/structure/B15214379.png)
8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol is a chemical compound that belongs to the class of isoxazoles This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-(dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol typically involves the formation of the isoxazole ring followed by the introduction of the dimethoxymethyl group and the octan-1-ol chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(5-(dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Octanol: A fatty alcohol with a similar octan-1-ol chain but lacking the isoxazole ring and dimethoxymethyl group.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the isoxazole ring, dimethoxymethyl group, and octan-1-ol chain gives it distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 8-(5-(dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
88911-43-7 |
|---|---|
Fórmula molecular |
C14H27NO4 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
8-[5-(dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol |
InChI |
InChI=1S/C14H27NO4/c1-17-14(18-2)13-11-12(15-19-13)9-7-5-3-4-6-8-10-16/h13-14,16H,3-11H2,1-2H3 |
Clave InChI |
HFKFKTOOMBZAQD-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CC(=NO1)CCCCCCCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)

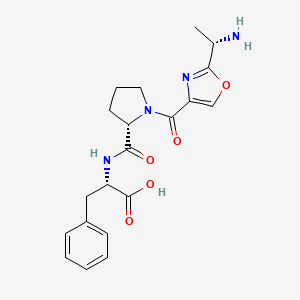
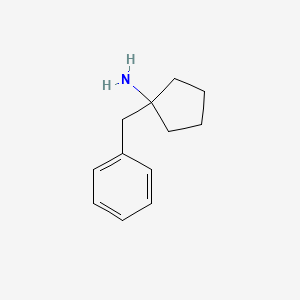
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
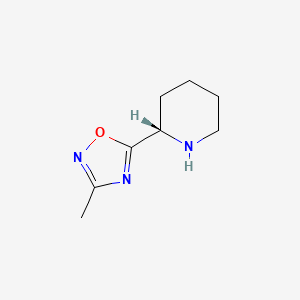
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)


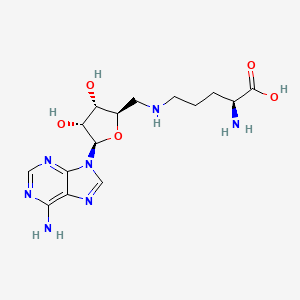
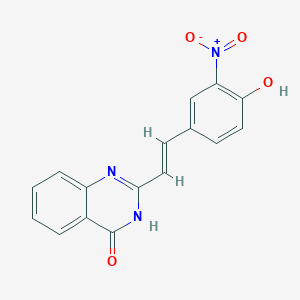
![1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one](/img/structure/B15214376.png)
